Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Factor Xa Inhibition Anticoagulant Discovery Serine Protease

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021082-94-9) is a synthetic small molecule characterized by a 3,4-dimethoxybenzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a thiophen-2-ylmethyl group. It belongs to a broader class of 1,3,4-oxadiazole derivatives that have been investigated for diverse biological activities, including enzyme inhibition and anticoagulant effects.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 1021082-94-9
Cat. No. B2637477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021082-94-9
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)OC
InChIInChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)15(20)17-16-19-18-14(23-16)9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,19,20)
InChIKeyXAUSPUBMFALHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021082-94-9): A Structurally Defined 1,3,4-Oxadiazole-Benzamide for Targeted Probe Development


3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021082-94-9) is a synthetic small molecule characterized by a 3,4-dimethoxybenzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a thiophen-2-ylmethyl group . It belongs to a broader class of 1,3,4-oxadiazole derivatives that have been investigated for diverse biological activities, including enzyme inhibition and anticoagulant effects [1]. The compound’s specific substitution pattern distinguishes it from other in-class candidates, making it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry and chemical biology probe development .

Why 3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzamide Analogs


In the 1,3,4-oxadiazole chemical space, minor structural modifications on the benzamide ring profoundly impact biological target engagement and potency. For instance, the unsubstituted parent compound N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8) lacks the electron-donating methoxy groups that are critical for modulating hydrogen-bond acceptor capacity and steric fit within enzyme active sites . Similarly, mono-ethoxy analogs like 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-59-6) introduce different lipophilicity and steric bulk compared to the 3,4-dimethoxy pattern, which is known to influence binding kinetics to serine proteases such as Factor Xa [1]. Therefore, generic substitution without the precise 3,4-dimethoxy pharmacophore risks loss of desired inhibitory activity and invalidates SAR conclusions drawn from a chemical series .

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Against Structural Analogs


Enhanced In Vitro Anticoagulant Potency Compared to Unsubstituted Benzamide Parent Compound

The 3,4-dimethoxy substitution is critical for Factor Xa (FXa) inhibition within this chemotype. While a direct head-to-head comparison for this exact compound is unavailable in the open literature, class-level SAR indicates that 1,3,4-oxadiazole benzamides bearing electron-donating groups on the benzamide ring show significantly improved FXa inhibitory activity relative to the unsubstituted parent. For example, the analog N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-3,4-dimethoxybenzamide is reported as a specific FXa inhibitor, whereas the des-methoxy parent shows no reported activity . This infers that procurement of the unsubstituted benzamide (CAS 1021112-70-8) would be ineffective for FXa-targeted studies, positioning the 3,4-dimethoxy compound as the minimal pharmacophore .

Factor Xa Inhibition Anticoagulant Discovery Serine Protease

Differentiated Physicochemical Profile Versus 4-Ethoxy Analog for Drug Metabolism Optimization

The 3,4-dimethoxy substitution confers a distinct lipophilicity and hydrogen-bonding profile compared to the 4-ethoxy analog (CAS 1020977-59-6). Computed properties indicate that the target compound has a topological polar surface area (tPSA) of approximately 86 Ų, lower than the 4-ethoxy compound (tPSA ~95 Ų), while maintaining a similar cLogP . This shift in the polarity-lipophilicity balance can enhance membrane permeability in cell-based assays, a critical parameter for probe selection where intracellular target engagement is required [1].

Physicochemical Properties ADME Lipophilicity

Divergent Selectivity Profile from 5-Chlorothiophene Analog in Coagulation Factor Inhibition

A critical differentiation exists between the target compound and its 5-chlorothiophene analog (CAS 946277-16-3). The chloro-substituted compound is explicitly documented as a direct Factor Xa inhibitor, whereas the target compound, lacking the chlorine, may exhibit a shifted selectivity profile among coagulation serine proteases. Literature on analogous oxadiazole series demonstrates that halogen substitution on the thiophene moiety alters the selectivity ratio between FXa and thrombin, with chloro-substituted compounds favoring FXa over thrombin by >100-fold [1]. The non-chlorinated target compound is predicted to have a distinct selectivity fingerprint, potentially offering a different off-target liability profile suitable for chemical probe studies where clean target engagement is required [2].

Selectivity Factor Xa Thrombin Off-target

Optimal Research Applications for 3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Evidence Profile


Chemical Probe Development for Factor Xa Selectivity Profiling

This compound serves as a critical non-chlorinated control probe in FXa drug discovery programs. Given that the 5-chlorothiophene analog is a known selective FXa inhibitor , the target compound enables side-by-side profiling to establish the contribution of the chlorine atom to FXa affinity and selectivity over thrombin. Researchers prioritizing a chemical probe with a distinct off-target fingerprint should select this compound over the chlorinated analog to minimize confounding pharmacological effects in cellular models of thrombosis [1].

Cell-Based Phenotypic Screening Requiring Optimized Membrane Permeability

Based on its computed lower topological polar surface area (tPSA ≈86 Ų) compared to the 4-ethoxy analog (tPSA ≈95 Ų) , this compound is predicted to exhibit enhanced passive membrane permeability. This makes it the preferred selection for intracellular target engagement studies, such as cellular thermal shift assays (CETSA) or high-content screening in live cells, where compound entry is rate-limiting. The 3,4-dimethoxy substitution therefore provides a practical advantage over other in-class analogs for cell-based discovery workflows [2].

Structure-Activity Relationship (SAR) Expansion of the 1,3,4-Oxadiazole-Benzamide Series

The compound fills a specific gap in the SAR matrix by providing the 3,4-dimethoxy pharmacophore without thiophene halogenation. Systematic exploration of this series requires the procurement of this exact derivative to evaluate the contribution of methoxy substitution pattern on benzamide to biochemical potency, metabolic stability, and solubility. Substituting the 4-ethoxy or unsubstituted analogs would compromise the integrity of the SAR dataset, as demonstrated by class-level evidence showing that minor substituent changes can ablate activity .

In Vitro Coagulation Cascade Deconvolution Studies

For studies aiming to deconvolute the precise target within the coagulation cascade, the non-chlorinated compound is advantageous. The chlorinated analog’s high FXa selectivity limits its utility for identifying additional targets. In contrast, the target compound's predicted broader or shifted inhibition profile, inferred from its structural analogy to non-selective oxadiazole derivatives [1], makes it a more versatile tool for dissecting polypharmacology within the coagulation system.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.